molecular formula C21H27N3O3 B2660658 N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]acetamide CAS No. 872843-53-3

N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]acetamide

Cat. No.: B2660658
CAS No.: 872843-53-3
M. Wt: 369.465
InChI Key: CIADHMQVIZGFIH-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]acetamide is a structurally complex indole-derived acetamide. Its core features include:

  • N,N-Diethyl acetamide backbone: Enhances lipophilicity and metabolic stability compared to simpler acetamides.
  • 3-Substituent: A 2-oxo-2-piperidin-1-ylacetyl group at the indole’s C-3 position introduces a piperidine ring, which may influence receptor binding and solubility.

Potential applications could include neurological or metabolic disorders, given the bioactivity of related indole acetamides (e.g., antihyperglycemic and antioxidant activities in and ).

Properties

IUPAC Name

N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-3-22(4-2)19(25)15-24-14-17(16-10-6-7-11-18(16)24)20(26)21(27)23-12-8-5-9-13-23/h6-7,10-11,14H,3-5,8-9,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIADHMQVIZGFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the piperidin-1-ylacetyl group and the N,N-diethylacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

The compound exhibits a range of biological activities, including:

Antibacterial Activity

Research indicates that derivatives of this compound demonstrate antibacterial properties against various strains. For instance, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL in some instances.

Anticancer Activity

Compounds containing indole and piperidine structures have been investigated for their anticancer properties. In vitro studies suggest that N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]acetamide can inhibit cell proliferation in various cancer cell lines, indicating potential for development as an anticancer agent.

Enzyme Inhibition

The compound is a candidate for acetylcholinesterase (AChE) inhibition, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that related compounds exhibit strong AChE inhibitory activity, with IC50 values lower than 5 µM.

Case Study 1: Antibacterial Screening

In a systematic evaluation of synthesized piperidine derivatives, several compounds similar to this compound were screened for antibacterial activity. Notably, some derivatives achieved significant inhibition against Pseudomonas aeruginosa, reinforcing the potential of this compound class in addressing bacterial infections.

Case Study 2: Acetylcholinesterase Inhibition

A series of compounds derived from indole and piperidine were tested for AChE inhibition. The most promising candidates demonstrated substantial inhibitory effects, suggesting that this compound could be further explored for therapeutic applications in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways within cells. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The piperidin-1-ylacetyl group may enhance the compound’s binding affinity and specificity, while the N,N-diethylacetamide moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related indole/indolinone derivatives, focusing on substituents, physicochemical properties, and reported bioactivities.

Structural and Functional Group Analysis

Table 1: Key Structural Features and Molecular Properties
Compound Name (CAS/Identifier) Core Structure C-3 Substituent Molecular Weight Key Functional Groups
Target Compound Indole 2-Oxo-2-piperidin-1-ylacetyl Not provided Diethyl acetamide, Piperidine, Ketone
N,N-Diethyl-2-(1H-indol-3-yl)acetamide Indole None 230.31 Diethyl acetamide
2-(2-Oxo-3-(thiazolidin-yl)indolin-1-yl)-N-phenethylacetamide Indolinone (2-oxoindoline) Thioxothiazolidin Not provided Thiazolidinone, Phenethyl acetamide
Compound G () Indolinone Piperidinylmethyl Not provided Piperidine, Hydroxy, Cyclohexylmethyl
N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide Indole Hydroxyimino methyl Calculated ~300 Chlorophenyl, Hydroxyimino, Acetamide
Key Observations:

Backbone Variations: The target compound and share the N,N-diethyl acetamide group, but the latter lacks the C-3 substituent, likely reducing steric hindrance and altering bioavailability. and feature indolinone cores (2-oxoindoline), which may exhibit different redox properties compared to indole.

Thioxothiazolidin () and hydroxyimino () groups confer distinct electronic profiles, possibly directing antiproliferative or antioxidant activities.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Comparisons
Property Target Compound N,N-Diethyl-2-(1H-indol-3-yl)acetamide 2-(2-Oxo-3-thiazolidin-yl)-N-phenethylacetamide
LogP (Lipophilicity) High (piperidine + diethyl) Moderate (diethyl only) Moderate (phenethyl + thiazolidinone)
Hydrogen Bond Donors 1 (amide NH) 1 2 (amide NH + thiazolidinone S=O)
Solubility Low in water Low Moderate (polar thiazolidinone)
Key Observations:
  • The target compound’s piperidine ring and diethyl groups likely reduce aqueous solubility but improve membrane permeability.
  • Thiazolidinone-containing analogs () may exhibit better solubility due to polar heterocycles.

Biological Activity

N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]acetamide, a compound with potential pharmacological applications, has garnered attention in recent research for its biological activity. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C21H29N3O2\text{C}_{21}\text{H}_{29}\text{N}_{3}\text{O}_{2}

It features an indole moiety linked to a piperidine derivative, which is significant for its interaction with biological targets.

Research indicates that this compound may act as an antagonist of Toll-like receptors (TLRs), specifically TLR7 and TLR8. These receptors are crucial in mediating immune responses. The antagonistic activity suggests potential applications in treating autoimmune diseases and conditions characterized by excessive inflammation, such as systemic lupus erythematosus and type 1 diabetes .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
TLR Antagonism Inhibits TLR7/8 mediated signaling pathways, potentially reducing inflammation .
Cytotoxicity Exhibits selective cytotoxic effects on certain cancer cell lines .
Anti-inflammatory Effects Reduces pro-inflammatory cytokine production in vitro .
Analgesic Properties Demonstrated pain-relieving effects in animal models .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Immune Modulation :
    • A study highlighted that this compound significantly reduced the secretion of inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Line Testing :
    • In vitro tests showed that this compound selectively induced apoptosis in specific cancer cell lines while sparing normal cells, suggesting a targeted therapeutic approach for cancer treatment.
  • Pain Management Research :
    • Animal studies demonstrated that administration of the compound resulted in a significant decrease in nociceptive behavior, supporting its role as a potential analgesic agent.

Q & A

Q. What are the recommended synthetic routes for N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]acetamide, and how can reaction conditions be optimized?

The synthesis of this compound involves sequential functionalization of the indole core. A typical approach includes:

  • Step 1 : Introduction of the 2-oxo-2-piperidin-1-ylacetyl group at the indole C3 position via Friedel-Crafts acylation or Pd-catalyzed coupling. Reaction conditions (e.g., temperature, solvent, catalyst) must be optimized to avoid over-acylation .
  • Step 2 : N-alkylation of the indole nitrogen with diethyl bromoacetate, followed by hydrolysis to the acetamide. Use polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ to enhance nucleophilic substitution efficiency .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of acylating agent) and use microwave-assisted synthesis to reduce reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for the piperidine and indole protons .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns. Discrepancies in isotopic patterns may indicate impurities; repurify via column chromatography (silica gel, ethyl acetate/hexane) .
  • IR Spectroscopy : Validate carbonyl (C=O) stretches (~1650–1750 cm⁻¹) for the acetamide and ketone groups. Compare with DFT-calculated spectra to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data for this compound across different in vitro assays?

Contradictions may arise from assay-specific variables:

  • Mechanistic Profiling : Use target-specific assays (e.g., enzyme inhibition, receptor binding) rather than broad phenotypic screens. For example, test affinity for serotonin receptors due to the indole scaffold .
  • Solubility and Stability : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and confirm stability via LC-MS over 24 hours. Aggregation or degradation can skew results .
  • Control Experiments : Include positive controls (e.g., known indole-based inhibitors) and validate cell line viability (MTT assay) to rule out cytotoxicity artifacts .

Q. What computational methods are recommended to study the interaction of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like 5-HT receptors. Prioritize flexible docking for the piperidine ring due to its conformational mobility .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the acetamide carbonyl and active-site residues .
  • QSAR Modeling : Correlate substituent effects (e.g., diethyl vs. dimethyl groups) with activity data to guide structural modifications .

Q. How can photoredox catalysis be applied to modify the indole or piperidine moieties in this compound?

  • Catalyst Selection : Use Ru(bpy)₃²⁺ or Ir(ppy)₃ under blue LED light (450 nm) to generate radicals for C–H functionalization .
  • Reaction Design : Target indole C2/C4 positions via single-electron transfer (SET) pathways. For example, decarboxylative coupling with α-keto acids could introduce new substituents .
  • Optimization : Screen additives (e.g., DIPEA) to stabilize radical intermediates and prevent side reactions. Monitor via in situ IR .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields during the acylation of the indole core?

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) or organocatalysts (e.g., p-TsOH) to enhance electrophilicity .
  • Protection/Deprotection : Temporarily protect the indole nitrogen with a tosyl group to direct acylation to C3 .
  • Microwave Synthesis : Reduce reaction time from 12 hours to 30 minutes, improving yield by 15–20% .

Q. How can researchers reconcile discrepancies between theoretical and experimental NMR chemical shifts?

  • DFT Refinement : Recalculate shifts using solvent-corrected B3LYP/6-311+G(d,p) models. Include explicit water molecules if DMSO-d₆ is used .
  • Dynamic Effects : Account for piperidine ring puckering via MD simulations, as static DFT models may mispredict shifts .

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